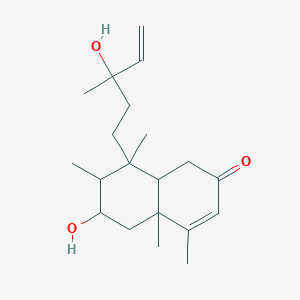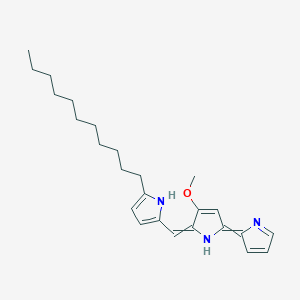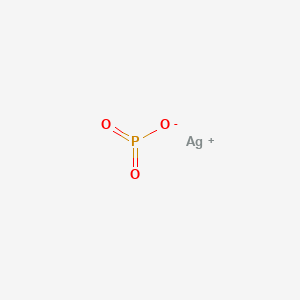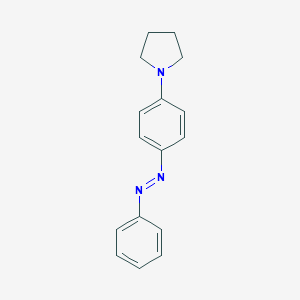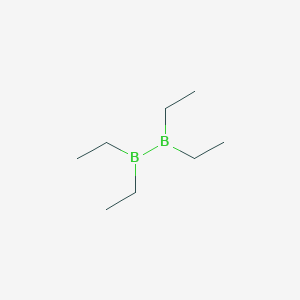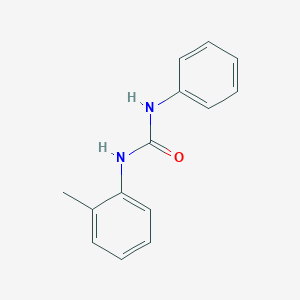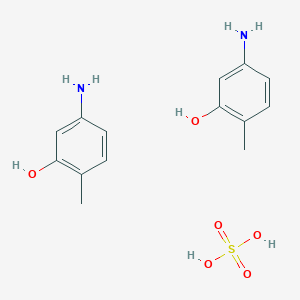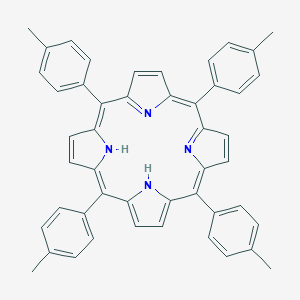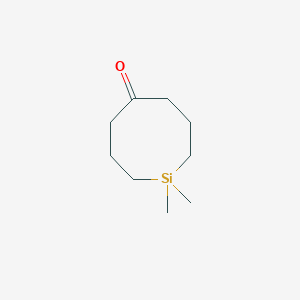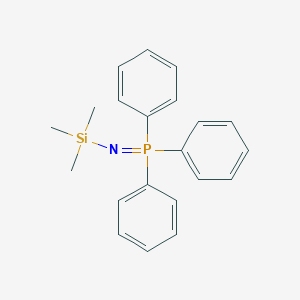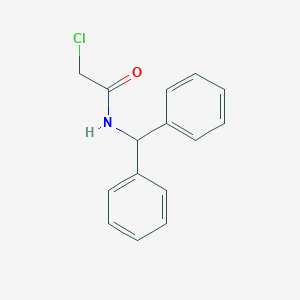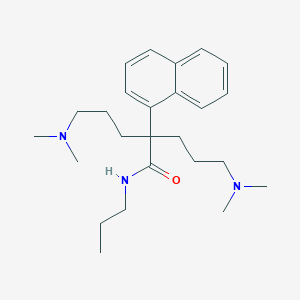
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl-, commonly known as DMAP-N-propyl, is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications.
Wirkmechanismus
DMAP-N-propyl exerts its effects by binding to the α7 nicotinic acetylcholine receptor and blocking its activity. This receptor is highly expressed in the brain and is involved in the regulation of various physiological processes, including synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, DMAP-N-propyl can modulate these processes and potentially improve cognitive function.
Biochemische Und Physiologische Effekte
DMAP-N-propyl has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. Additionally, DMAP-N-propyl has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAP-N-propyl is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, DMAP-N-propyl has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMAP-N-propyl is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMAP-N-propyl. One area of interest is the development of new compounds based on the structure of DMAP-N-propyl that may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DMAP-N-propyl and its effects on various physiological processes. Finally, there is potential for the development of DMAP-N-propyl as a therapeutic agent for neurodegenerative diseases, although further research is needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMAP-N-propyl is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications in the field of neuroscience. Its selectivity for the α7 nicotinic acetylcholine receptor and its neuroprotective effects make it a promising candidate for further research and potential therapeutic development.
Synthesemethoden
The synthesis of DMAP-N-propyl involves the reaction of 1-naphthaleneacetic acid with N,N-dimethylpropane-1,3-diamine and propyl iodide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is DMAP-N-propyl, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
DMAP-N-propyl has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. DMAP-N-propyl has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14722-19-1 |
|---|---|
Produktname |
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl- |
Molekularformel |
C25H39N3O |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-yl-N-propylpentanamide |
InChI |
InChI=1S/C25H39N3O/c1-6-18-26-24(29)25(16-10-19-27(2)3,17-11-20-28(4)5)23-15-9-13-21-12-7-8-14-22(21)23/h7-9,12-15H,6,10-11,16-20H2,1-5H3,(H,26,29) |
InChI-Schlüssel |
YDECXFQHVLLUHV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCNC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
14722-19-1 |
Synonyme |
α,α-Bis[3-(dimethylamino)propyl]-N-propyl-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



